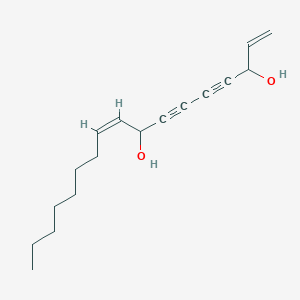

1,9-Heptadecadiene-4,6-diyne-3,8-diol

Descripción

Propiedades

Número CAS |

55297-87-5 |

|---|---|

Fórmula molecular |

C17H24O2 |

Peso molecular |

260.4 g/mol |

Nombre IUPAC |

(3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1 |

Clave InChI |

QWCNQXNAFCBLLV-RCQSYPNMSA-N |

SMILES isomérico |

CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O |

SMILES canónico |

CCCCCCCC=CC(C#CC#CC(C=C)O)O |

Sinónimos |

falcalindiol falcarindiol heptadeca-1,9-diene-4,6-diyne-3,8-diol |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Diacetylene Addition Catalyzed by BINOL

The total synthesis of chiral Falcarindiol analogues relies on a BINOL (1,1'-bi-2-naphthol)-promoted asymmetric diacetylene addition to aldehydes. This method establishes two chiral centers critical for bioactivity. The reaction employs R-BINOL as a chiral ligand, combined with ZnEt₂ and Ti(OⁱPr)₄, to facilitate enantioselective coupling. For example, (E)-1-phenyl-7-(triisopropylsilyl)hepta-1-en-4,6-diyn-3-ol (5c ) was synthesized in 87% yield by reacting triisopropylsilylacetylene with cinnamaldehyde under optimized conditions (24 h stirring in ether, 1.0 eq. Ti(OⁱPr)₄). Diastereoselectivity varied with the aldehyde substrate: cinnamaldehyde yielded a 6:1 dr, while (Z)-dec-2-enal produced 7a with >99:1 dr but only 17% yield.

Table 1: Key Synthetic Parameters for Falcarindiol Analogues

| Compound | Aldehyde | Catalyst System | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| 5b | (E)-2-pentenal | R-BINOL/ZnEt₂/Ti(OⁱPr)₄ | 80–99 | >99:1 |

| 7a | (Z)-dec-2-enal | R-BINOL/ZnEt₂/Ti(OⁱPr)₄ | 17 | >99:1 |

| 7b | Acraldehyde | R-BINOL/ZnEt₂/Ti(OⁱPr)₄ | 61 | >99:1 |

| 7c | Cinnamaldehyde | R-BINOL/ZnEt₂/Ti(OⁱPr)₄ | 97 | 6:1 |

Protecting Group Strategies and Intermediate Stability

Silicon-based protecting groups, such as triisopropylsilyl (TIPS), are critical for stabilizing intermediates. For instance, 5d (1-(triisopropylsilyl)tetradeca-1,3-diyn-5-ol) was synthesized in 99% yield but required rapid purification to prevent degradation. Deprotection using TBAF (tetrabutylammonium fluoride) in THF yielded tetradeca-1,3-diyn-5-yl benzoate (6d ), a precursor for further functionalization.

Natural Extraction Techniques

Supercritical Fluid Extraction (SFE) from Celeriac

Supercritical CO₂ with ethanol co-solvent efficiently extracts Falcarindiol from dried celeriac (Apium graveolens L.). Optimal conditions (40°C, 500 bar, 20% w/w ethanol) yielded 1.7% extract by dry weight, containing 43% of the total Falcarindiol present. Pressure exerted a stronger effect on extraction efficiency (F <0.0001) than temperature (F = 0.13), with ethanol enhancing solubility of polar polyacetylenes.

Table 2: SFE vs. Ethyl Acetate Extraction Efficiency

Column Chromatography and HPLC Isolation from Carrots

Falcarindiol was isolated from Daucus carota using a multi-step process:

-

Ethanol Extraction : Carrot roots macerated in ethanol (250 mM, -20°C storage).

-

Column Chromatography : Silica gel separation with gradient elution (petroleum ether/ethyl acetate).

-

Preparative HPLC : Final purification achieved >98% purity, confirmed via NMR and mass spectrometry.

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Approaches

-

Yield : SFE and chromatography provide 43–98% Falcarindiol but require large biomass. Synthesis offers >80% yields for analogues but faces scalability challenges.

-

Purity : Synthetic routes avoid plant matrix contaminants, whereas natural extracts require rigorous purification.

-

Cost : SFE demands high-pressure equipment (~$500,000), whereas synthesis requires expensive chiral catalysts (e.g., R-BINOL at ~$200/g).

Análisis De Reacciones Químicas

Types of Reactions

Falcarindiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of falcarindiol, such as falcarindiol-3-acetate and other polyacetylenic compounds . These derivatives often exhibit enhanced bioactivity and are studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Falcarindiol has been shown to induce apoptosis in cancer cells through mechanisms such as endoplasmic reticulum stress and activation of the unfolded protein response. It exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Colon Cancer : In a study, falcarindiol demonstrated significant anticancer effects against colon cancer cells by promoting cell death through endoplasmic reticulum stress. The compound also showed synergistic effects with 5-fluorouracil, enhancing its efficacy in tumor suppression .

- Breast Cancer : Research indicated that falcarindiol preferentially induces cell death in breast cancer cells through caspase-dependent pathways and autophagy mechanisms. The compound's ability to work alongside established chemotherapeutics like bortezomib further underscores its potential as an adjunct therapy .

Antibacterial Activity

Virulence Inhibition

Falcarindiol has shown promise as an antipathogenic agent against Pseudomonas aeruginosa, a notorious pathogen responsible for various infections.

- In Vivo Studies : In a burned mouse model infected with P. aeruginosa, treatment with falcarindiol significantly increased survival rates compared to control groups. Mice treated with higher doses exhibited a 100% survival rate, indicating falcarindiol's effectiveness in attenuating the pathogenicity of this bacterium .

Metabolic Effects

Lipid Metabolism

Falcarindiol has been linked to enhanced lipid metabolism, which may have implications for conditions such as obesity and type 2 diabetes.

- Human Mesenchymal Stem Cells : A study revealed that falcarindiol increases lipid content and the number of lipid droplets in human mesenchymal stem cells. This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and upregulation of cholesterol transporters, suggesting a potential role in metabolic regulation .

Summary of Findings

Mecanismo De Acción

Falcarindiol exerts its effects through various molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma (PPARγ), leading to increased expression of the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1) in cells . This activation results in changes in lipid metabolism, causing endoplasmic reticulum stress and inducing cell cycle arrest or apoptosis in cancer cells . Additionally, falcarindiol inhibits quorum sensing in Pseudomonas aeruginosa, reducing the production of virulence factors and biofilm formation .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Falcarindiol belongs to a class of aliphatic C₁₇ polyacetylenes, which includes falcarinol, panaxydiol, falcarindiol-3-acetate, and furanocoumarin ethers. Subtle structural variations significantly influence their bioactivity and mechanisms of action.

Table 1: Structural Features and Key Bioactivities of Falcarindiol and Analogues

Comparative Bioactivity Profiles

Anti-Parasitic Activity

Falcarindiol’s efficacy against T. cruzi amastigotes (EC₅₀ = 6.8 µM) surpasses benznidazole, a standard treatment, and contrasts with its inactivity against epimastigotes (IC₅₀ > 50 µM) . This stage-specific activity is absent in falcarinol and panaxydiol, which lack reported anti-trypanosomal effects .

Anticancer Mechanisms

- Cytotoxicity: Falcarinol is ~10-fold more cytotoxic than falcarindiol in colon cancer cells (Caco-2 IC₅₀ = 2.5 µg/mL vs. 10–20 µg/mL) . This disparity is attributed to falcarinol’s single hydroxyl group, enhancing membrane permeability and oxidative stress induction .

- Synergy: Falcarindiol and falcarinol synergistically inhibit neoplastic lesions in azoxymethane-induced rats, with falcarindiol-3-acetate amplifying this effect .

- Apoptosis Pathways : Falcarindiol upregulates pro-apoptotic Bax and p53 in MCF-7 cells, while panaxydiol induces caspase-3 activation .

Antimicrobial and Anti-Virulence Effects

Falcarindiol uniquely inhibits P. aeruginosa quorum sensing by blocking LasR-DNA binding (IC₅₀ = 64 µg/mL) and suppressing virulence factors (lasI, rhlI, phzA1) . In contrast, falcarinol and panaxydiol lack reported anti-quorum sensing activity.

Metabolic and Enzymatic Modulation

- PPARγ Activation: Falcarindiol’s dual hydroxyl groups enable stronger PPARγ binding (via Ser342 and Leu228) compared to falcarinol, enhancing insulin-dependent glucose uptake in adipocytes .

- GST Induction : Falcarindiol upregulates glutathione S-transferase (GST) isoforms (e.g., GSTA4), mitigating CCl₄-induced hepatotoxicity by suppressing lipid peroxidation .

Structure-Activity Relationships (SAR)

- Hydroxyl Groups : The C-3 and C-8 diol configuration in falcarindiol enhances hydrogen bonding (e.g., PPARγ, LasR), improving receptor affinity and anti-inflammatory effects . Acetylation (e.g., falcarindiol-3-acetate) reduces cytotoxicity but retains synergism .

- Triple Bonds: Conjugated diynes in falcarindiol and falcarinol are critical for pro-apoptotic ROS generation, whereas saturation (e.g., dihydro derivatives) diminishes activity .

- Lipophilicity: Falcarinol’s monol structure increases membrane penetration, explaining its superior cytotoxicity over falcarindiol .

Actividad Biológica

Falcarindiol (FAD) is a natural polyyne compound found in various plants, particularly in the Apiaceae family. It has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article provides a detailed overview of the biological activities of falcarindiol, supported by research findings and case studies.

1. Anticancer Activity

Falcarindiol has been extensively studied for its potential as an anticancer agent. Research indicates that it preferentially induces apoptosis in cancer cells while sparing normal cells.

- Endoplasmic Reticulum Stress : FAD induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), which leads to cell death in cancerous cells. This mechanism was demonstrated in studies involving colorectal cancer cells, where FAD treatment resulted in significant apoptosis through ER stress induction and proteasome inhibition .

- Synergistic Effects : FAD has shown synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU). In xenograft models, FAD not only inhibited tumor growth but also enhanced the efficacy of 5-FU, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study: Colorectal Cancer

A study conducted on HCT116 human colorectal cancer cells demonstrated that treatment with FAD significantly reduced tumor growth in a xenograft model. Mice treated with 15 mg/kg of FAD exhibited a marked decrease in tumor size compared to controls, confirming its anticancer efficacy .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| FAD (10 mg/kg) | 45 |

| FAD (15 mg/kg) | 65 |

2. Anti-inflammatory Effects

Falcarindiol exhibits notable anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB and the expression of inflammatory markers such as COX-2.

Research Findings

In a rat model of colorectal neoplasia, falcarindiol significantly reduced the number of aberrant crypt foci (ACF), which are precursors to cancer. The reduction was dose-dependent, indicating that higher concentrations of falcarindiol effectively mitigate inflammation and neoplastic transformation .

3. Antibacterial Activity

Recent studies have also highlighted falcarindiol's antibacterial properties, particularly against pathogenic bacteria like Pseudomonas aeruginosa.

Case Study: Burned Mouse Model

In experiments involving burned mice infected with Pseudomonas aeruginosa, falcarindiol administration resulted in a dramatic increase in survival rates. Mice treated with falcarindiol showed a survival rate of 100% at higher dosages compared to only 33% survival in untreated controls after four days .

| Treatment Group | Survival Rate (%) |

|---|---|

| Control | 33 |

| Falcarindiol (10 mg/kg) | 66 |

| Falcarindiol (20 mg/kg) | 100 |

4. Hepatoprotective Effects

Falcarindiol has also been noted for its hepatoprotective properties. Studies indicate that it can protect liver cells from damage induced by toxic substances, thereby contributing to liver health and function .

Q & A

Q. What experimental models are commonly used to investigate Falcarindiol’s anti-inflammatory activity?

Methodological Answer:

- In vitro models : LPS-stimulated rat primary astrocytes or macrophages to measure inhibition of iNOS, TNF-α, IL-6, and IL-1β via ELISA or Western blot .

- Signaling pathways : Assess NF-κB and JAK/STAT inhibition using EMSA (Electrophoretic Mobility Shift Assay) for DNA-binding activity or luciferase reporter assays .

- Controls : Include untreated cells and LPS-only groups to establish baseline cytokine production. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) should confirm significance (p < 0.05) .

Q. How is Falcarindiol’s anticancer activity evaluated in vitro?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) with IC₅₀ determination (e.g., 6–24 μM for 24 hours) .

- Apoptosis detection : Annexin V/PI staining via flow cytometry or caspase-3/7 activation assays .

- Autophagy markers : Monitor LC3-I to LC3-II conversion via Western blot and quantify autophagosomes with fluorescent dyes (e.g., Cyto-ID) .

Q. What are the standard protocols for studying Falcarindiol’s effects on PPARγ activation?

Methodological Answer:

- PPARγ luciferase reporter assays : Transfect cells with PPARγ-responsive luciferase constructs and measure activation after Falcarindiol treatment (e.g., 1–20 μM) .

- Downstream targets : Quantify ABCA1 cholesterol transporter expression via qPCR or Western blot .

- Negative controls : Use PPARγ antagonists (e.g., GW9662) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Falcarindiol’s role in PPARγ regulation across cancer models?

Methodological Answer:

- Context-dependent analysis : Compare PPARγ expression in colon cancer (AOM-induced rat models) vs. other cancers using immunohistochemistry and RNA-seq .

- Gut microbiota modulation : Analyze fecal samples via 16S rRNA sequencing to assess microbial shifts affecting PPARγ expression in vivo .

- Co-treatment studies : Combine Falcarindiol with PPARγ agonists/antagonists to dissect direct vs. indirect effects .

Q. What experimental strategies differentiate Falcarindiol-induced apoptosis from autophagy?

Methodological Answer:

- Pathway inhibitors : Use z-VAD (apoptosis inhibitor) or chloroquine (autophagy inhibitor) to isolate contributions to cell death .

- Time-course experiments : Track early apoptosis (caspase activation at 6–12 hours) vs. late autophagy (LC3-II accumulation at 24–48 hours) .

- Morphological analysis : Employ transmission electron microscopy to visualize autophagic vacuoles and apoptotic bodies .

Q. How do researchers address variability in Falcarindiol’s IC₅₀ values across cell lines?

Methodological Answer:

- Assay standardization : Use identical incubation times (e.g., 24 hours) and cell densities (e.g., 1×10⁴ cells/well) .

- Metabolic profiling : Compare basal ROS levels (via DCFH-DA) and glutathione content in sensitive vs. resistant cell lines .

- Synergy studies : Test Falcarindiol with chemotherapeutics (e.g., doxorubicin) to identify combinatorial effects using Chou-Talalay analysis .

Q. What methods validate Falcarindiol’s inhibition of bacterial quorum sensing (QS)?

Methodological Answer:

- QSIS-lasI selector assays : Measure lasI promoter activity in P. aeruginosa using β-galactosidase reporters .

- Molecular docking : Simulate Falcarindiol-LasR binding (e.g., Tyr47 interaction) with AutoDock Vina and validate via EMSA .

- Virulence assays : Quantify pyocyanin production or biofilm formation in LasR-deficient mutants .

Data Contradiction Analysis

Q. Why does Falcarindiol downregulate PPARγ in colon cancer but activate it in other contexts?

Methodological Insights:

- Tissue-specific signaling : Colon cancer models involve microbiota-derived LPS, which may antagonize PPARγ via TLR4/NF-κB crosstalk .

- Transcriptomic profiling : Perform RNA-seq on Falcarindiol-treated colon vs. non-colon tissues to identify divergent regulatory networks .

Q. How to reconcile Falcarindiol’s dual pro-apoptotic and anti-inflammatory effects in overlapping pathways?

Methodological Insights:

- Kinetic studies : Map temporal activation of NF-κB (early inflammation) and p53 (late apoptosis) in single-cell RNA-seq datasets .

- Conditional knockouts : Use CRISPR-Cas9 to delete IKKβ or STAT1 in cancer cells and assess pathway dominance .

Methodological Best Practices

- Compound characterization : Report purity (>98% via HPLC), solvent (e.g., DMSO stock solutions), and storage conditions (-20°C) .

- In vivo dosing : Optimize bioavailability using pharmacokinetic studies (e.g., 5 mg/kg twice daily in mice) .

- Ethical compliance : Obtain institutional approval for animal studies and disclose statistical power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.